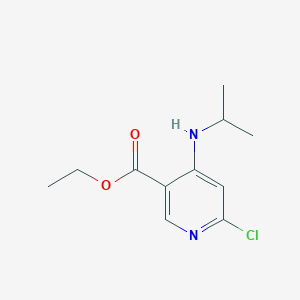

Ethyl 6-chloro-4-(isopropylamino)nicotinate

CAS No.:

Cat. No.: VC13675224

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O2 |

|---|---|

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | ethyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14) |

| Standard InChI Key | NPTVZUXYHNHOJK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl |

Introduction

Synthesis

Ethyl 6-chloro-4-(isopropylamino)nicotinate can be synthesized via the substitution reaction of nicotinic acid derivatives. The process involves:

-

Chlorination of the pyridine ring at position 6.

-

Amination with isopropylamine at position 4.

-

Esterification of the carboxylic acid group to form the ethyl ester.

Applications

This compound is primarily investigated for its potential biological activities, including:

-

Pharmaceutical Research: Nicotinic acid derivatives are known for their roles as anti-inflammatory, antimicrobial, and anticancer agents.

-

Agrochemical Development: Pyridine derivatives are commonly used in herbicides and insecticides due to their selective toxicity.

Hazard Information

While specific safety data for Ethyl 6-chloro-4-(isopropylamino)nicotinate is limited, compounds in this class often present risks such as:

-

Skin and eye irritation upon contact.

-

Toxicity if ingested or inhaled in large quantities.

Recommended Precautions

-

Use personal protective equipment (PPE), including gloves, goggles, and lab coats.

-

Handle in a well-ventilated area or under a fume hood.

-

Dispose of waste according to local regulations.

Research Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume